

Vatalanib progression-free survival versus standard care historical controls

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Compound Focus: Vatalanib Succinate

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Efficacy Data: Vatalanib vs. Historical Controls

The table below summarizes the key efficacy data from a Phase II trial of vatalanib as a second-line therapy for advanced pancreatic cancer, alongside results from trials in other cancers for context [1] [2].

Cancer Type	Trial Phase & Design	Key Efficacy Metrics (Vatalanib)	Historical Context / Comparator
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| **Advanced Pancreatic Cancer** [1] [2] | Phase II, single-arm (N=67) 2nd-line after gemcitabine failure | - **6-month Survival**: 29% (95% CI, 18-41%)

- **Median PFS**: 2 months
- **Objective Response**: 2 PRs
- **Disease Control**: 28% (PR + SD) | **Favorable** 6-month survival compared to historic controls | | **Metastatic Melanoma** [3] | Phase II, single-arm (N=34) Vatalanib monotherapy | - **Disease Control Rate**: 35%
- **Median PFS**: 2.9 months (95% CI, 2.4-4.0)
- **Median OS**: 8.7 months | Not compared to a direct control arm; study concluded benefit was not sufficient versus known therapies | | **Colorectal Cancer** [4] | Phase III (CONFIRM-1 & CONFIRM-2) Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 | - **PFS & OS**: Not statistically improved over control
- **Response Rate**: Not statistically improved | Did **not meet** primary endpoints; no significant benefit over standard chemotherapy (FOLFOX4) |

Experimental Protocols & Key Findings

For the primary pancreatic cancer study, here are the methodological details and conclusions.

Phase II Trial in Advanced Pancreatic Cancer (PCRT 04-001) [1]

- **Objective:** To evaluate the efficacy and tolerability of vatalanib in patients with metastatic or advanced pancreatic cancer who failed first-line gemcitabine-based therapy. The primary endpoint was the 6-month survival rate [1] [2].
- **Patient Population:** 67 enrolled patients with a median age of 64 years; 66% had received only one prior regimen [1].
- **Dosing Protocol:** Vatalanib was administered orally twice daily using a "ramp-up schedule" to improve tolerability [1]:
 - **Week 1:** 250 mg twice daily
 - **Week 2:** 500 mg twice daily
 - **Week 3 and thereafter:** 750 mg twice daily (full dose of 1500 mg/day)
- **Key Findings & Conclusion:** The study concluded that vatalanib was well-tolerated and resulted in a favorable 6-month survival rate compared to historic controls. However, changes in soluble biomarkers like VEGF and VEGFR did not correlate with treatment response [1].

Phase I Trial in Newly Diagnosed Glioblastoma (GBM) [5]

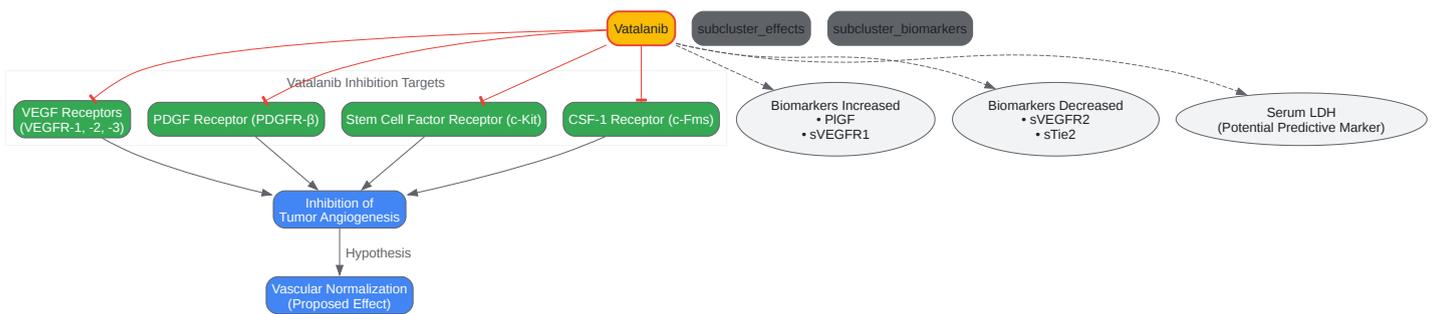
- **Objective:** To determine the maximum tolerated dose (MTD) of vatalanib in combination with radiation and temozolomide in patients with newly diagnosed GBM who were taking enzyme-inducing anti-epileptic drugs [5].
- **Dosing & Biomarkers:** The MTD was not reached, and vatalanib was well-tolerated. The study incorporated detailed biomarker analyses, finding that vatalanib significantly increased plasma levels of PIGF and sVEGFR1, while decreasing sVEGFR2 and sTie2. These changes suggest that blood biomarkers can be useful as **pharmacodynamic markers** of response to anti-angiogenic therapies [5].

Vatalanib's Mechanism of Action

Vatalanib (PTK787/ZK222584) is an orally active small-molecule tyrosine kinase inhibitor. Its primary mechanism is the inhibition of key receptors involved in tumor angiogenesis, the process by which tumors

develop new blood vessels [4].

The following diagram illustrates the primary signaling pathways targeted by vatalanib and the consequent experimental biomarkers monitored in clinical trials.



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Interpretation and Research Implications

- **Pancreatic Cancer Context:** The **29% 6-month survival** and **2-month median PFS** in a second-line setting were considered favorable against historical benchmarks at the time of the study, suggesting a signal of activity worthy of further investigation [1].
- **Contrast with Other Cancers:** The negative results from the large Phase III CONFIRM trials in colorectal cancer indicate that vatalanib's efficacy is not universal across tumor types. The short half-life of vatalanib (4-6 hours) has been proposed as a potential reason for its lack of efficacy in some settings, as once- or twice-daily dosing may be insufficient for continuous target inhibition [4].
- **Biomarker Strategy:** The research highlights the ongoing challenge of identifying predictive biomarkers. While serum LDH showed promise in a post-hoc analysis [4], and soluble factors like

PIGF and sVEGFR2 changed with treatment [5], none have been validated for routine clinical use to select patients likely to benefit from vatalanib.

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